molecular formula C18H15NOS2 B2775426 N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide CAS No. 2035021-74-8

N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide

Cat. No. B2775426
CAS RN: 2035021-74-8
M. Wt: 325.44
InChI Key: VEVZAOUGLAPHIK-CMDGGOBGSA-N
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Description

“N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide” is a complex organic compound containing two thiophene rings, a cinnamamide group, and a methyl group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Cinnamamide is a functional group derived from cinnamic acid, with an amide group replacing the -OH group .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, it might involve the reaction of appropriate thiophene derivatives with cinnamoyl chloride or a similar compound. This would form the amide bond connecting the thiophene and cinnamamide portions .


Molecular Structure Analysis

The exact molecular structure of this compound would need to be determined through techniques such as NMR spectroscopy and X-ray crystallography. These techniques would provide information about the arrangement of atoms in the molecule and the nature of the bonds between them .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiophene rings and the amide group. Thiophenes can undergo electrophilic aromatic substitution reactions, while amides can participate in various reactions such as hydrolysis .

Scientific Research Applications

Antidepressant Activities

Cinnamamide derivatives, including structures related to N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide, have been synthesized and investigated for their antidepressant activities. The structure-activity relationship studies of these compounds, particularly those with specific substituents like trifluoromethyl groups, have shown significant antidepressant activity in animal models. Such activities are measured by tests like the tail suspension test and forced swim test, indicating potential for further antidepressant research around this scaffold (Han et al., 2014).

Broad Therapeutic Potential in Central and Peripheral Nervous System Disorders

Research has highlighted the cinnamamide scaffold's incorporation into numerous organic compounds with therapeutic potential across both central and peripheral nervous system disorders. These derivatives exhibit a wide range of activities including anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties. The molecular mechanisms of action for these derivatives involve interactions with various receptors and channels, such as GABAA receptors, NMDA receptors, and others, indicating their broad therapeutic applicability (Gunia-Krzyżak et al., 2015).

Anti-Inflammatory and Analgesic Activities

The synthesis of cinnamamide derivatives has led to the discovery of compounds with potent central anti-inflammatory and analgesic activities. This research not only provides insights into the muscle relaxant, anti-inflammatory, and analgesic structure-activity relationships of these compounds but also underscores their potential for clinical trials and therapeutic applications (Musso et al., 2003).

Antiadipogenic Activity

Studies on methyl cinnamate, a related compound, have shown it inhibits adipocyte differentiation and suppresses triglyceride accumulation in preadipocytes. This activity is mediated, in part, by the CaMKK2-AMPK signaling pathway, suggesting potential applications in addressing obesity and metabolic disorders (Chen et al., 2012).

Antifungal and Insecticidal Activities

The design and synthesis of novel cinnamamide derivatives have been driven by their promising antifungal and insecticidal activities. These activities are crucial for agricultural applications, indicating the potential of cinnamamide derivatives to act as fungicidal agents or in pest management strategies (Xiao et al., 2011).

Future Directions

Future research could explore the potential applications of this compound, such as its possible fungicidal activity. Further studies could also investigate its synthesis, properties, and safety .

properties

IUPAC Name

(E)-3-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS2/c20-17(9-8-14-5-2-1-3-6-14)19-18(15-10-12-21-13-15)16-7-4-11-22-16/h1-13,18H,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVZAOUGLAPHIK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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